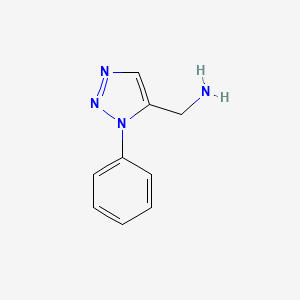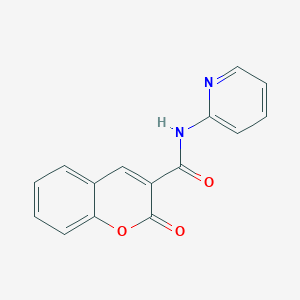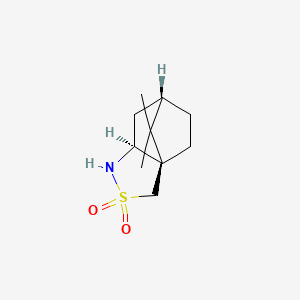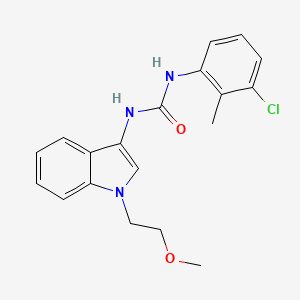![molecular formula C27H19N3O4S B2735087 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922829-44-5](/img/structure/B2735087.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound. It contains several functional groups, including a benzothiazole, a dioxolobenzene, a phenoxy group, and a pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzothiazole ring might undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds like N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide have been synthesized for their potential biological activities. Patel and Patel (2015) synthesized a series of such compounds, evaluating their antibacterial and antifungal properties (Patel & Patel, 2015).
Kinase Inhibition for Cancer Treatment
These compounds have been identified as potent inhibitors of kinase activity, particularly in the context of cancer treatment. Borzilleri et al. (2006) discovered that similar compounds are effective inhibitors of vascular endothelial growth factor receptor-2, important for cancer treatment (Borzilleri et al., 2006).
Catalysts in Chemical Synthesis
The role of such heterocyclic compounds as catalysts in chemical synthesis is also significant. Mohammadpoor-Baltork, Khosropour, and Hojati (2007) demonstrated the use of related compounds in the synthesis of benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines, highlighting their efficacy in facilitating chemical reactions (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).
"Privileged Scaffold" in Medicinal Chemistry
The core structure of these compounds is considered a "privileged scaffold" in medicinal chemistry. Poupaert, Carato, Colacino, and Yous (2005) noted that similar heterocycles mimic phenol or catechol in a metabolically stable template, finding applications in a range of therapeutic areas, including as analgesics, anti-inflammatory, and antipsychotic agents (Poupaert, Carato, Colacino, & Yous, 2005).
Insecticidal Properties
Compounds with a similar molecular structure have been explored for their potential as insecticidal agents. Soliman, Abd El Salam, Fadda, and Abdelmotaal (2020) synthesized and tested various derivatives against the cotton leafworm, demonstrating effective insecticidal properties (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its specific structure and the functional groups it contains .
Future Directions
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S/c31-26(20-10-4-5-11-22(20)34-19-8-2-1-3-9-19)30(16-18-7-6-12-28-15-18)27-29-21-13-23-24(33-17-32-23)14-25(21)35-27/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNPXFHNCLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=CC=C5OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)
![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)




![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)


